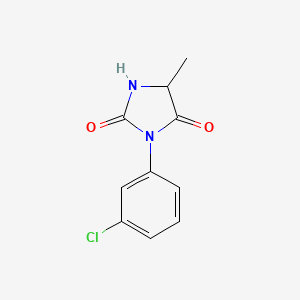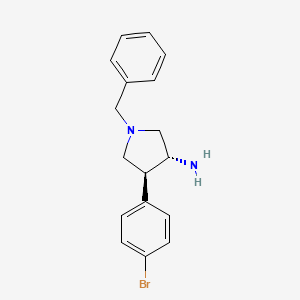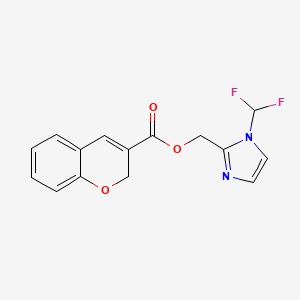
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is a synthetic organic compound that combines the structural features of imidazole and chromene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.
Coupling with chromene: The final step involves the esterification of the imidazole derivative with 2H-chromene-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: Used in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes, while the imidazole ring can interact with metal ions and other biomolecules. The chromene moiety contributes to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- (1-(Trifluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
Uniqueness
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs. This makes it a promising candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H12F2N2O3 |
|---|---|
Poids moléculaire |
306.26 g/mol |
Nom IUPAC |
[1-(difluoromethyl)imidazol-2-yl]methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H12F2N2O3/c16-15(17)19-6-5-18-13(19)9-22-14(20)11-7-10-3-1-2-4-12(10)21-8-11/h1-7,15H,8-9H2 |
Clé InChI |
BUKCTUPNTTUAJJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC=CN3C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-4-(2H-[1,2,3]triazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12933838.png)
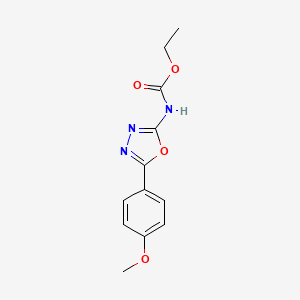
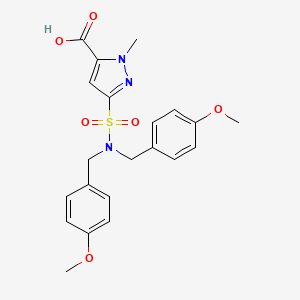
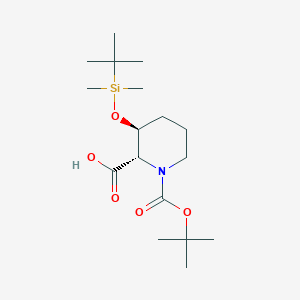
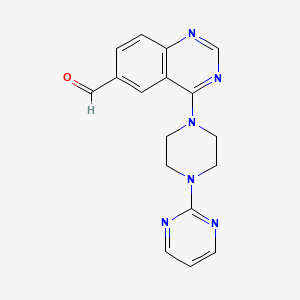

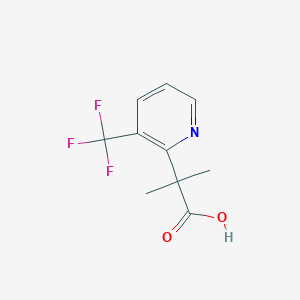


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
